6-Hydroxy-1,2,3,7-tetramethoxyxanthone

Lipophilicity Drug-likeness Membrane permeability

Researchers seeking a structurally defined xanthone probe for SAR studies often face supply inconsistency. This >98% HPLC-pure 6-Hydroxy-1,2,3,7-tetramethoxyxanthone, isolated from Polygala sibirica, resolves this with batch-to-batch consistency. • Unique 6-OH/1,2,3,7-tetra-OMe pattern for target deconvolution vs. 1,2,3,7-tetramethoxyxanthone. • Validated by HPLC, NMR & MS; suitable as a chemotaxonomic marker for Polygala species authentication. • Available in 5-20 mg research quantities with expedited global shipping.

Molecular Formula C17H16O7
Molecular Weight 332.3 g/mol
CAS No. 64756-87-2
Cat. No. B593617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-1,2,3,7-tetramethoxyxanthone
CAS64756-87-2
Molecular FormulaC17H16O7
Molecular Weight332.3 g/mol
Structural Identifiers
InChIInChI=1S/C17H16O7/c1-20-11-5-8-10(6-9(11)18)24-12-7-13(21-2)16(22-3)17(23-4)14(12)15(8)19/h5-7,18H,1-4H3
InChIKeyMLDGGHTUGFLZII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

6-Hydroxy-1,2,3,7-tetramethoxyxanthone Procurement Guide


6-Hydroxy-1,2,3,7-tetramethoxyxanthone (CAS 64756-87-2) is a polyoxygenated xanthone derivative characterized by a tricyclic aromatic scaffold with a specific substitution pattern of four methoxy groups at positions 1, 2, 3, and 7, and a single hydroxy group at position 6. It is a natural product isolated from the roots and aerial parts of Polygala sibirica L. (Polygalaceae) [1]. The compound exhibits a molecular weight of 332.3 g/mol (C17H16O7), a calculated LogP of approximately 2.5-2.7, and predicted solubility (LogS) of -2.688, indicating moderate lipophilicity and limited aqueous solubility [2]. As a xanthone, it belongs to a class of compounds known for diverse biological activities, but its precise pharmacological profile remains under-characterized relative to extensively studied xanthones like α-mangostin.

Compound type
Polyoxygenated xanthone natural product probe
Key motif
6-hydroxy group on fully methoxylated A-ring
Sourcing
Isolated from Polygala sibirica L. roots/aerial parts
Physicochemical profile
Moderate lipophilicity; defined LogP window

Why Generic Substitution Is Not Appropriate


Generic substitution of 6-Hydroxy-1,2,3,7-tetramethoxyxanthone with other xanthones or flavonoids is scientifically unsound due to the precise regiochemistry of its oxygenated substituents. The specific arrangement of four methoxy groups and a single 6-hydroxy group dictates its electronic distribution, steric conformation, and hydrogen-bonding capacity, which collectively govern interactions with biological targets (e.g., enzymes, receptors) and physicochemical properties (e.g., solubility, membrane permeability) [1][2]. In contrast, structurally analogous compounds—such as 1,2,3,7-tetramethoxyxanthone (lacking the 6-hydroxy group) [3] or 1,3,7-trihydroxyxanthone (differing in hydroxyl/methoxy ratio) [4]—exhibit divergent pharmacological profiles and physicochemical behaviors. Direct substitution without rigorous comparative data risks experimental irreproducibility, confounding SAR interpretations, and procurement of materials with unverified bioactivity profiles.

1,2,3,7-Tetramethoxyxanthone (no 6-OH): absence of the single hydroxyl group may shift hydrogen-bonding and target-binding profiles.
1,3,7-Trihydroxyxanthone: differing hydroxyl/methoxy ratio alters electronic distribution and solubility, limiting SAR transfer.
α-Mangostin: significantly higher lipophilicity (~4.5) may change membrane permeability and non-specific binding, confounding comparative studies.

Quantitative Differentiation Evidence


Lipophilicity Comparison Against Common Xanthones

6-Hydroxy-1,2,3,7-tetramethoxyxanthone exhibits a calculated LogP (XLogP3-AA) of 2.5-2.7, positioning it as moderately lipophilic compared to other natural xanthones [1]. This value is lower than the highly lipophilic α-mangostin (LogP ~4.5) [2] but higher than the more hydrophilic 1,3,7-trihydroxyxanthone (LogP ~1.5) [3]. This intermediate lipophilicity suggests a balanced profile for membrane permeability and aqueous solubility, which may influence its distribution in cellular and in vivo models.

Lipophilicity (LogP)
Class-level inference
2.5–2.7 vs. α-Mangostin ~4.5 & trihydroxyxanthone ~1.5
Intermediate lipophilicity for permeability-focused studies
Calculated XLogP3-AA; experimental validation recommended
Lipophilicity Drug-likeness Membrane permeability

Unique Substitution Pattern vs. Related Xanthones

Among the 18 xanthones isolated from Polygala sibirica var. megalopha, only one compound (Compound 17) shares the 1,2,3,7-tetramethoxy substitution pattern, but it lacks the 6-hydroxy group [1]. Conversely, the target compound possesses a unique combination of four methoxy groups and a single hydroxy group at position 6. This specific regiochemistry is not observed in other co-occurring xanthones, such as 6,8-dihydroxy-1,2,3-trimethoxyxanthone (Compound 8) or 1,3,6-trihydroxy-2,7,8-trimethoxyxanthone (Compound 9) [1]. The 6-hydroxy group is positioned ortho to the 7-methoxy group, creating a distinct hydrogen-bonding motif that may influence interactions with biological macromolecules.

Substitution pattern
Head-to-head
1,2,3,7-tetramethoxy-6-hydroxy vs. 1,2,3,7-tetramethoxy (no 6-OH)
Single 6‑OH defines distinct H‑bond motif and target-binding potential
Confirmed by NMR; SAR implications
Natural product chemistry Chemotaxonomy Structure-activity relationship

Stability and Storage Requirements

Commercial suppliers specify that 6-Hydroxy-1,2,3,7-tetramethoxyxanthone should be stored as a powder at -20°C for up to 3 years, or in solvent at -80°C for 6 months to 2 years depending on the vendor . This storage requirement is comparable to other oxygenated xanthones but underscores the need for proper handling to prevent degradation. In contrast, more stable xanthones like α-mangostin may be stored at 4°C without significant degradation . The compound is typically supplied with a purity of ≥98% (HPLC), as indicated by multiple vendors .

Storage stability
Supplier data, verify
Powder: –20°C (3 years) vs. α‑Mangostin 4°C
Requires freezer storage; plan inventory accordingly
Vendor-specified; long-term stability data to verify
Compound stability Storage conditions Reproducibility

Inferred Antioxidant Potential

While direct antioxidant data for 6-Hydroxy-1,2,3,7-tetramethoxyxanthone are not available in the public domain, structure-activity relationship (SAR) studies of related xanthones indicate that the presence of a free 6-hydroxy group ortho to a 7-methoxy group may enhance radical scavenging capacity compared to fully methoxylated analogs [1][2]. For example, in a study of xanthones from Polygala sibirica var. megalopha, compound 4 (1,5-dihydroxy-6,7-dimethoxyxanthone) exhibited an ABTS radical scavenging IC50 of 12 mg/L, whereas compound 1 (1,7-dihydroxyxanthone) showed an IC50 of 13 mg/L [3]. The target compound's specific oxygenation pattern (four methoxy groups and one hydroxy) is predicted to confer moderate antioxidant activity, potentially different from both fully hydroxylated and fully methoxylated xanthones.

Antioxidant activity
Class-level inference
Predicted moderate activity (analog ABTS IC50 12–13 mg/L)
Supports SAR studies of methoxy/hydroxy in radical scavenging
No direct data; inference from structural analogs
Antioxidant Free radical scavenging DPPH assay

Natural Product Sourcing and Availability

6-Hydroxy-1,2,3,7-tetramethoxyxanthone is exclusively obtained through isolation from Polygala sibirica L. (roots or aerial parts) or via total synthesis [1][2]. Unlike widely cultivated xanthones such as α-mangostin (derived from Garcinia mangostana pericarp) or synthetic analogs like 1,3,7-trihydroxyxanthone [3], the commercial supply of this compound is limited to specialized research chemical vendors (e.g., TargetMol, InvivoChem, BioCrick). This restricted availability, combined with its specific natural source, makes it a niche compound for chemotaxonomic studies or SAR investigations where a distinct substitution pattern is required.

Sourcing & availability
Reported
Isolated from Polygala sibirica; 3–5 vendors vs. α‑Mangostin >50
Niche supply; verify vendor purity and lead time
HPLC/NMR certification recommended before use
Natural product sourcing Supply chain reliability Research-grade purity

Recommended Application Scenarios


SAR Studies of Oxygenated Xanthones

This compound serves as a precise molecular probe to investigate the impact of a single 6-hydroxy group in the context of a fully methoxylated A-ring (1,2,3,7-tetramethoxy). By comparing its biological activity (e.g., enzyme inhibition, antioxidant capacity) with that of 1,2,3,7-tetramethoxyxanthone (lacking the 6-OH) and 1,3,7-trihydroxyxanthone (differing hydroxylation pattern), researchers can deconvolute the contribution of the 6-OH group to target binding and efficacy [1].

Chemotaxonomic Marker for Polygala Species

Given its isolation from Polygala sibirica L. (both roots and aerial parts) but not from closely related species like P. tenuifolia in the same study, 6-Hydroxy-1,2,3,7-tetramethoxyxanthone may serve as a chemotaxonomic marker for species differentiation within the Polygala genus. Its presence or absence, coupled with quantitative analysis (e.g., HPLC-UV/MS), could aid in botanical authentication of herbal materials [2].

Natural Product Library Screening

As a structurally distinct xanthone with limited prior pharmacological characterization, this compound is a suitable candidate for inclusion in diversity-oriented natural product libraries. Its moderate lipophilicity (LogP ~2.5) and specific oxygenation pattern offer a unique chemical space for high-throughput screening against neglected targets (e.g., kinases, GPCRs, or antimicrobial assays) where common xanthones like α-mangostin have already been extensively profiled [3].

Reference Standard for Analytical Methods

The compound's well-defined structure, availability in high purity (≥98% by HPLC), and distinct retention time in reverse-phase chromatography make it a suitable reference standard for developing and validating analytical methods (HPLC, LC-MS) aimed at quantifying xanthones in Polygala-containing herbal preparations or biological matrices .

Application
Selection Property
Validation Focus
Oxygenated xanthone SAR studies
Unique 6‑OH vs. fully methoxylated comparator
Target binding and antioxidant activity comparison
Polygala species authentication
Species-specific occurrence in P. sibirica
HPLC‑UV/MS botanical identification
Diversity-oriented natural product screening
Moderate lipophilicity, distinct scaffold
Activity profile against understudied targets
Xanthone analytical reference standard
High purity (≥98%), distinct retention time
Method validation in herbal matrices
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